N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide is a complex organic compound that features a thiazole ring, a nitro group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring is synthesized through a cyclization reaction involving sulfur and nitrogen-containing reagents.
Amidation: The final step involves the formation of the benzamide by reacting the nitro-substituted thiazole with pyrrolidine and an appropriate coupling agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids
Reduction: Formation of amine derivatives
Substitution: Formation of substituted thiazole or benzamide derivatives
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and nitro group are often involved in binding interactions, while the pyrrolidine moiety may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitrobenzamide
- N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-yl)benzamide
- N-(4-tert-butyl-1,3-thiazol-2-yl)-3-amino-4-(pyrrolidin-1-yl)benzamide
Uniqueness
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity. The presence of both a nitro group and a pyrrolidine moiety distinguishes it from other similar compounds, potentially leading to different pharmacological or material properties.
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-18(2,3)15-11-26-17(19-15)20-16(23)12-6-7-13(14(10-12)22(24)25)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSMEXXTAVOUSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.